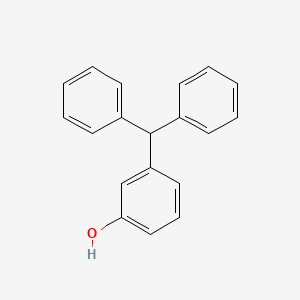

3-Benzhydrylphenol

Description

3-Benzhydrylphenol (IUPAC name: 3-(diphenylmethyl)phenol) is an aromatic compound featuring a phenol core substituted with a benzhydryl (diphenylmethyl) group at the para position. Its molecular formula is C₁₉H₁₆O, with a molecular weight of 260.33 g/mol. Structurally, it combines the acidic phenolic hydroxyl group with the sterically bulky benzhydryl moiety, which influences its physicochemical properties, such as solubility, reactivity, and biological activity .

Properties

CAS No. |

84868-54-2 |

|---|---|

Molecular Formula |

C19H16O |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

3-benzhydrylphenol |

InChI |

InChI=1S/C19H16O/c20-18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19-20H |

InChI Key |

KSEPXCIDQMXYRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Benzhydrylphenol with structurally or functionally related compounds, extrapolated from evidence on analogs:

Key Observations:

Acidity: The phenolic –OH in this compound is more acidic (estimated pKa ~10) than the alcoholic –OH in diphenylmethanol (pKa ~16–18) due to resonance stabilization of the phenoxide ion. This contrasts with 3-Hydroxybenzaldehyde, where the electron-withdrawing aldehyde group further lowers its pKa to ~8.3 .

Solubility: The bulky benzhydryl group in this compound reduces water solubility compared to smaller analogs like 3-Hydroxybenzaldehyde. It is more soluble in organic solvents (e.g., ethanol, DCM), similar to benzophenone .

Reactivity: Unlike benzophenone, which undergoes photochemical reactions, this compound’s phenolic group makes it prone to oxidation, necessitating stabilization in industrial applications .

Synthetic Utility: 3-Benzylphenol and diphenylmethanol serve as intermediates in drug synthesis (e.g., antihistamines), while this compound’s steric bulk may limit its use in small-molecule therapeutics but enhance its role in polymer stabilization .

Research Findings and Limitations

- Thermal Stability: While specific data on this compound is absent, benzophenone derivatives exhibit high thermal stability (decomposition >250°C), suggesting similar resilience for this compound in high-temperature applications .

- Gaps in Evidence: No direct studies on this compound’s toxicity, pharmacokinetics, or environmental impact were found. Extrapolations from benzophenone (linked to endocrine disruption) suggest caution in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.